Product packaging for Cyclopenta[2,3]indeno[5,6-d]thiazole(Cat. No.:CAS No. 162304-37-2)

Cyclopenta[2,3]indeno[5,6-d]thiazole

Cat. No.: B573205
CAS No.: 162304-37-2
M. Wt: 209.266
InChI Key: YINVZRNYYJTDOU-UHFFFAOYSA-N
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Description

Cyclopenta[2,3]indeno[5,6-d]thiazole is a sophisticated, polycyclic aromatic system that incorporates a thiazole ring within a fused, planar scaffold. This structural class is of significant interest in advanced materials science and medicinal chemistry research due to its potential electronic properties and ability to interact with biological targets. Please Note: The specific properties and applications for this particular compound are not well-documented in the current scientific literature. The following information is based on the known behaviors of analogous fused heterocyclic systems containing the thiazole moiety. Potential Research Applications & Value Based on its structure, this compound is a candidate for several research domains. In organic electronics , the rigid, coplanar structure of fused thiazole systems is known to facilitate strong intermolecular π-π stacking, which is crucial for high charge-carrier mobility . Researchers may investigate this compound as a building block for electron-accepting materials in organic photovoltaic cells (OPVs) or organic field-effect transistors (OFETs) . In medicinal chemistry , the thiazole ring is a privileged scaffold found in numerous bioactive molecules and FDA-approved drugs with activities including anticancer, antimicrobial, and antifungal properties . The complex fused-ring system could be explored for developing novel enzyme inhibitors or receptor modulators, particularly by targeting cystine-reactive sites or other biological pathways . Handling & Disclaimers This product is intended for research purposes only in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the available safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE), following standard laboratory safety protocols. To obtain definitive data on this compound's specific applications, synthesis, and biological or electronic performance, we recommend conducting further literature searches in specialized chemical and pharmaceutical databases or engaging in proprietary experimental research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7NS B573205 Cyclopenta[2,3]indeno[5,6-d]thiazole CAS No. 162304-37-2

Properties

CAS No.

162304-37-2

Molecular Formula

C13H7NS

Molecular Weight

209.266

InChI

InChI=1S/C13H7NS/c1-2-8-4-9-5-13-12(14-7-15-13)6-11(9)10(8)3-1/h1-7H

InChI Key

YINVZRNYYJTDOU-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=CC4=C(C=C3C2=C1)N=CS4

Synonyms

Cyclopent[2,3]indeno[5,6-d]thiazole (9CI)

Origin of Product

United States

Synthetic Methodologies for Cyclopenta 1 2 Indeno 5,6 D Thiazole and Analogues

Strategic Retrosynthetic Approaches for the Tricyclic Core

A logical retrosynthetic analysis of the Cyclopenta nih.govnih.govindeno[5,6-d]thiazole core involves disconnecting the key heterocyclic and carbocyclic components. The primary disconnection would be at the thiazole (B1198619) ring, given the numerous well-established methods for its synthesis. This leads to an amino-substituted indanone precursor. A further disconnection of the cyclopentane (B165970) ring through an intramolecular cyclization strategy would simplify the target to a functionalized indeno[5,6-d]thiazole.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Thiazole Ring: The thiazole ring can be retrosynthetically cleaved via the Hantzsch thiazole synthesis, leading to a key intermediate: a substituted α-haloketone on an indane framework and a thioamide or thiourea. Specifically, this points to a 6-amino-5-halo-indan-7-one derivative and a suitable thioamide.

Disconnection of the Indene (B144670) Core: The indene system can be simplified by disconnecting the cyclopentene portion, suggesting a precursor that can undergo an intramolecular cyclization, such as a substituted phenyl derivative with an appropriate side chain.

This strategic approach allows for the utilization of well-established synthetic reactions to build the complex fused system from simpler, more readily available starting materials.

Annulation Reactions for the Thiazole Moiety

The formation of the thiazole ring onto the indene scaffold is a critical step in the synthesis of Cyclopenta nih.govnih.govindeno[5,6-d]thiazole. Several heterocyclization protocols can be employed for this transformation.

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. In the context of the target molecule, this would involve the reaction of an α-halo-indanone with a suitable thioamide.

For instance, the synthesis of 2-indenothiazoles can be achieved through the base-mediated condensation of an intermediary α-chloroindanone with thiourea or N-arylthiourea. nih.gov This reaction proceeds in good yields and provides a direct route to the indeno-fused thiazole core. nih.gov The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

A variety of substituted 2-aminothiazoles can be synthesized using this method by employing different substituted thioureas. The reaction conditions can be optimized, for example, by using microwave irradiation to accelerate the reaction and improve yields.

Table 1: Examples of Hantzsch Thiazole Synthesis

α-Halo Carbonyl Thioamide/Thiourea Product Reference
α-chloroindanone Thiourea 2-amino-indeno[5,6-d]thiazole nih.gov
α-chloroindanone N-arylthiourea 2-(arylamino)-indeno[5,6-d]thiazole nih.gov
2-bromo-1-(pyridin-2-yl)ethan-1-one 1-(2-methoxyphenyl)thiourea N-(2-methoxyphenyl)-4-(pyridin-2-yl)thiazol-2-amine nih.gov

Cyclocondensation reactions offer another versatile route to the thiazole ring. These reactions typically involve the formation of two new bonds in a single synthetic operation from acyclic precursors. While the Hantzsch synthesis is a form of cyclocondensation, other variations exist.

For example, thiazole derivatives can be synthesized through the reaction of α-diazoketones with thiourea in the presence of a suitable catalyst or solvent. nih.gov Another approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds in water, providing a greener synthetic route.

Various sulfur-containing reagents can be employed to construct the thiazole ring. Elemental sulfur, in combination with other reagents, can be used in multi-component reactions to afford thiazoles. For instance, a three-component reaction of enaminoesters, fluorodibromoamides/esters, and sulfur can provide thiazoles through the formation of new C-S, C-N, and N-S bonds.

Additionally, reagents like Lawesson's reagent can be used for the thionation of amides to thioamides, which are then used as precursors in Hantzsch-type syntheses.

Construction of the Cyclopentane and Indene Units within the Fused System

The formation of the carbocyclic framework, specifically the cyclopentane and indene moieties, is another crucial aspect of the total synthesis.

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the cyclopentane ring. In the synthesis of the target molecule, a suitably functionalized indeno[5,6-d]thiazole could undergo an intramolecular reaction to form the final cyclopentane ring.

For example, a Pauson-Khand reaction, which is an intramolecular [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a known method for constructing cyclopentenones and can be a key step in forming fused five-membered rings. uni-konstanz.de Another strategy is the use of ring-closing metathesis (RCM) of a diene or enyne precursor, which has been widely applied in the synthesis of various carbocyclic and heterocyclic rings.

The ease of ring closure is dependent on the ring size, with five-membered rings generally being favored. rsc.org The specific functional groups on the precursor molecule would be designed to facilitate the desired intramolecular cyclization, leading to the formation of the Cyclopenta nih.govnih.govindeno[5,6-d]thiazole core.

Table 2: List of Chemical Compounds

Compound Name
Cyclopenta nih.govnih.govindeno[5,6-d]thiazole
2-amino-indeno[5,6-d]thiazole
2-(arylamino)-indeno[5,6-d]thiazole
N-(2-methoxyphenyl)-4-(pyridin-2-yl)thiazol-2-amine

Multi-Component Reactions for Polycyclic Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.gov This approach aligns with the principles of green chemistry by offering high atom, pot, and step economy, minimizing waste, and simplifying synthetic procedures. nih.gov The construction of intricate polycyclic scaffolds, such as Cyclopenta rsc.orgresearchgate.netindeno[5,6-d]thiazole, can be envisioned through MCRs that assemble the core structure in a convergent manner.

The synthesis of fused thiazole derivatives often utilizes the Hantzsch thiazole synthesis, which can be adapted into MCR formats. A versatile one-pot, multi-component synthesis for 2,4-disubstituted thiazoles has been described involving oxo components, primary amines, thiocarboxylic acids, and a specialized isocyanide. researchgate.net For polycyclic assembly, a domino reaction involving the reaction of thioamides with γ-bromoenones can be employed to generate fused thiazole systems. nih.gov

In a hypothetical MCR approach to the Cyclopenta rsc.orgresearchgate.netindeno[5,6-d]thiazole core, one could propose a reaction involving a suitably functionalized indanone derivative, a source of sulfur (like a thioamide or thiourea), and a component to form the cyclopentane ring. The sequence might begin with a Knoevenagel condensation, followed by a Michael addition and a subsequent cyclization/aromatization cascade to build the fused system in one pot. nih.gov The selectivity in such complex transformations is a significant challenge, often influenced by reaction parameters like catalyst choice, temperature, and solvent, which can be modulated to favor the desired reaction pathway over potential side reactions. windows.net

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing reaction conditions is crucial for the efficient synthesis of complex heterocyclic systems. Advanced techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over conventional methods, including accelerated reaction rates, improved yields, and enhanced safety and scalability.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times and improved yields. scielo.org.za This technique has been successfully applied to the synthesis of various fused heterocyclic systems, including thiazole derivatives. For instance, the synthesis of N-substituted-1,2,4-triazole derivatives was achieved in just 33–90 seconds with an 82% yield under microwave irradiation, whereas conventional methods required several hours. nih.gov Similarly, a one-pot synthesis of fused thieno[3,2-e] rsc.orgresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidinones from ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate and aryl acid hydrazides demonstrated the superiority of microwave heating over classical methods. ias.ac.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Heterocycles

Compound Conventional Method (Time) Conventional Method (Yield) Microwave Method (Time) Microwave Method (Yield) Reference
Fused Thienopyrimidinone 4a 12 h 78% 15 min 94% ias.ac.in
Fused Thienopyrimidinone 4b 18 h 72% 25 min 89% ias.ac.in
Fused Thienopyrimidinone 4c 24 h 75% 40 min 91% ias.ac.in
1,2,4-Triazole derivative 6-7 h Good 10-15 min Good nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This technology is particularly well-suited for reactions that are hazardous or difficult to scale up in batch processes, such as those involving unstable intermediates like diazoalkanes or azides. researchgate.net The synthesis of pyrazole (B372694) scaffolds, for example, has been effectively translated to continuous-flow conditions, including [3+2] cycloaddition reactions. nih.govresearchgate.net A multi-step synthesis of a complex heterocycle like Cyclopenta rsc.orgresearchgate.netindeno[5,6-d]thiazole could be streamlined into an uninterrupted flow process, enhancing efficiency and safety. nih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Catalysts based on palladium, ruthenium, rhodium, and iridium are particularly effective in synthesizing fused heterocycles via C-H bond activation and functionalization. rsc.orgresearchgate.netresearchgate.net

Ruthenium catalysts, such as [RuCl2(p-cymene)]2, have been shown to efficiently promote the coupling of aryl amides with aldimines to produce isoindolinone derivatives, a core structure related to the indeno portion of the target molecule. researchgate.net Palladium-catalyzed reactions are also widely used, for instance, in intramolecular dehydrogenative C(sp³)–H amidation to form isoindolinones without the need for stoichiometric oxidants. researchgate.net These C-H activation strategies provide a powerful means to construct fused ring systems by forming bonds at previously unreactive positions, avoiding the need for pre-functionalized substrates.

The synthesis of the indeno[2,1-b]pyrrole skeleton has been achieved through a cascade bicyclization reaction where a thiazole carbene, generated in situ, acts as both a catalyst and a reaction partner. nih.gov This highlights the dual role catalysts can play in complex transformations. For the assembly of the Cyclopenta rsc.orgresearchgate.netindeno[5,6-d]thiazole scaffold, a catalyst-mediated intramolecular cyclization could be a key step, forming the fused thiazole ring onto the indene framework.

Table 2: Examples of Catalyst-Mediated Transformations in Fused Heterocycle Synthesis

Catalyst System Transformation Type Fused System Formed Reference
[{RuCl2(p-cymene)}2]/NaHCO3 C-H bond addition / Intramolecular Cyclization Isoindolinones researchgate.net
Pd/C Intramolecular Dehydrogenative C(sp³)–H Amidation Isoindolinones researchgate.net
Iridium Complex Reductive Three-Component Annulation Functional Fused Heterocycles rsc.org
Rhodium(III) Complex Asymmetric C-H Bond Addition / Cyclization Chiral Isoindolinones researchgate.net

Post-Synthetic Functionalization and Derivatization of the Cyclopentarsc.orgresearchgate.netindeno[5,6-d]thiazole Scaffold

Post-synthetic functionalization allows for the diversification of a core molecular scaffold, enabling the generation of a library of analogues for structure-activity relationship studies. Once the Cyclopenta rsc.orgresearchgate.netindeno[5,6-d]thiazole ring system is constructed, various positions on the aromatic framework can be selectively modified.

A powerful strategy involves introducing a versatile reactive group during the initial synthesis, which can then be used as a handle for further transformations. For example, the synthesis of a sulfonylated 2H-thiazolo[4,5-d] rsc.orgresearchgate.netresearchgate.nettriazole (ThTz) created a highly versatile building block. nih.gov The sulfone moiety acts as an effective leaving group, facilitating diverse transformations such as SNAr reactions with nucleophiles, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), and radical-based alkylations. nih.gov

A similar strategy could be applied to the Cyclopenta rsc.orgresearchgate.netindeno[5,6-d]thiazole scaffold. Introducing a halogen atom (e.g., bromine or iodine) or a triflate group at a specific position would pave the way for a wide array of palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various aryl, heteroaryl, alkyl, and amino groups onto the core structure. Oxidative cyclization and C-H bond functionalization represent another advanced method for derivatization, as demonstrated in the synthesis of benzo mdpi.comnih.govthiazolo[2,3-c] rsc.orgresearchgate.netmdpi.comtriazole derivatives, which shows high functional group tolerance. semanticscholar.org This approach enables the direct formation of the final fused ring while preserving functional groups on the precursors for subsequent modifications.

Table 3: Potential Post-Synthetic Functionalization Reactions

Reaction Type Reagents/Catalyst Functional Group Introduced
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Aryl, Heteroaryl
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Primary/Secondary/Tertiary Amino
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl
Heck Reaction Alkene, Pd catalyst, Base Alkenyl
SNAr Reaction Nucleophile (e.g., R-OH, R-NH2, R-SH) Alkoxy, Amino, Thioether

Based on a comprehensive search for scientific literature, there is currently insufficient published experimental data available for the specific chemical compound “Cyclopenta nist.govnih.govindeno[5,6-d]thiazole” (or its isomer Cyclopenta nist.govias.ac.inindeno[5,6-d]thiazole) to construct the detailed and scientifically accurate article as requested.

The creation of the specified content, including data tables for NMR, Mass Spectrometry, Vibrational Spectroscopy, X-ray Crystallography, and Electronic Spectroscopy, requires access to peer-reviewed research where this specific molecule has been synthesized and characterized. The search results did not yield specific papers containing this necessary experimental information.

Constructing an article without this data would require speculation or the use of data from structurally related but different compounds, which would violate the core instructions of focusing solely on "Cyclopenta nist.govnih.govindeno[5,6-d]thiazole" and maintaining scientific accuracy. Therefore, it is not possible to generate the requested article at this time.

Computational and Theoretical Investigations of Cyclopenta 1 2 Indeno 5,6 D Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Aromaticity

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and electronic transport properties. A smaller gap generally implies higher reactivity and better charge transport capabilities, which is a desirable feature in materials for organic electronics.

Table 1: Representative DFT-Calculated Electronic Properties of Cyclopenta evitachem.comindeno[5,6-d]thiazole Derivatives

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Parent Compound-5.8-2.53.3
Donor-Substituted-5.4-2.33.1
Acceptor-Substituted-6.1-2.83.3

Note: The values presented are illustrative and can vary depending on the specific functional and basis set used in the DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing the conformational flexibility and behavior of Cyclopenta evitachem.comindeno[5,6-d]thiazole over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its vibrational, rotational, and translational movements.

MD simulations are particularly useful for exploring the conformational landscape of flexible side chains that may be attached to the core structure. By simulating the molecule in different environments, such as in a solvent or interacting with a biological target, researchers can identify the most stable and biologically relevant conformations. Understanding the dynamic behavior is crucial for predicting how the molecule will interact with its environment and for designing molecules with specific shapes and flexibilities.

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry plays a pivotal role in understanding the intricate details of chemical reactions involving Cyclopenta evitachem.comindeno[5,6-d]thiazole. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

Techniques such as transition state theory, combined with quantum mechanical calculations, allow for the determination of activation energies and reaction rates. This knowledge is invaluable for optimizing reaction conditions to improve yields and for designing new synthetic routes to access novel derivatives. For instance, understanding the mechanism of cyclization reactions is essential for the efficient synthesis of the core Cyclopenta evitachem.comindeno[5,6-d]thiazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Cyclopenta evitachem.comindeno[5,6-d]thiazole derivatives, QSAR models can be developed to predict their efficacy for a particular biological target.

In a typical QSAR study, a set of molecules with known activities is used to train a statistical model. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. The model then identifies the key descriptors that are correlated with the observed biological activity. Once a robust QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules.

In Silico Screening and Molecular Docking Studies for Potential Interactions

In silico screening and molecular docking are powerful computational methods used to identify potential biological targets for a given molecule and to predict its binding mode and affinity. In the context of Cyclopenta evitachem.comindeno[5,6-d]thiazole, these techniques can be used to screen large libraries of proteins to find potential receptors.

Molecular docking simulations place the molecule into the binding site of a target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. This allows researchers to prioritize compounds for further experimental testing and to gain insights into the key molecular interactions that govern binding. For example, docking studies can reveal hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, providing a rational basis for designing derivatives with improved binding affinity and selectivity.

Structure Activity Relationship Sar Analysis in Fused Thiazole Systems

Geometric and Electronic Factors Influencing Biological Activities

The biological activities of fused thiazole (B1198619) systems are profoundly influenced by their geometric and electronic characteristics. neliti.com The thiazole ring itself, a five-membered heteroaromatic system containing sulfur and nitrogen, possesses distinct electronic features. researchgate.netresearchgate.net The nitrogen atom acts as an electron-withdrawing group, which can lower the molecule's orbital energies, while the sulfur atom can participate in non-covalent interactions. nih.govresearchgate.net

The geometry of the fused system dictates how it can orient itself to interact with biological macromolecules. The fusion of the cyclopentane (B165970) and indene (B144670) rings enforces a relatively rigid conformation. Global reactivity descriptors, including chemical hardness (η), global softness (S), and the electrophilicity index (ω), are often calculated to correlate the electronic structure with potential biological activity. researchgate.net These factors collectively determine the molecule's ability to participate in the specific interactions required for a biological response, such as forming hydrogen bonds or engaging in hydrophobic interactions within an enzyme's active site. nih.govmdpi.com

Impact of Ring Fusion and Planarity on Molecular Recognition

A high degree of planarity can facilitate stacking interactions, such as pi-pi stacking with aromatic amino acid residues in a protein's binding site. This is a common interaction mode for polycyclic aromatic compounds. The rigid structure imposed by the fused rings reduces the molecule's conformational flexibility. This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon interaction with a receptor. However, it also means the molecule must have the correct inherent shape to fit the target site.

In a study of 8H-indeno[1,2-d]thiazole derivatives as inhibitors of the SARS-CoV-2 3CL protease, the indenothiazole scaffold served as a unique prototype that could be docked into the S1 and S2 binding pockets of the enzyme. mdpi.com This demonstrates how the specific geometry of a fused indenothiazole system is crucial for its recognition and binding affinity to a specific biological target. The stability and properties of fused heterocyclic systems can vary significantly with the nature of the fusion; for example, benzo[c]thiophenes are generally less stable than their benzo[b] isomers. thieme.com

Substituent Effects on Reactivity and Molecular Properties

Substituents play a critical role in modulating the physicochemical and biological properties of heterocyclic compounds. researchgate.net Attaching different functional groups to the core structure of Cyclopenta rsc.orgnih.govindeno[5,6-d]thiazole can fine-tune its electronic distribution, solubility, and steric profile, thereby altering its reactivity and interaction with biological targets. researchgate.netnih.gov

The electronic effects of substituents are paramount. Electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic system and raise the energy of the HOMO. rsc.orgresearchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (-Cl, -F) decrease the electron density and can enhance the aromaticity of the thiazole ring. researchgate.netnih.gov These modifications influence the molecule's ability to act as a nucleophile or electrophile and can affect its metabolic stability. msu.edu

A SAR study on 8H-indeno[1,2-d]thiazole derivatives revealed the significant impact of substituents on inhibitory activity against SARS-CoV-2 3CLpro. mdpi.com The findings are summarized in the table below.

CompoundSubstituent R on Indene RingSubstituent on Benzamide (B126) MoietyIC50 (μM) against SARS-CoV-2 3CLpro
7a6-methoxy3,5-dimethoxy1.28 ± 0.17
7b6-butoxy3,5-dimethoxy>10
7c6-isobutoxy3,5-dimethoxy>10
7d6-methyl3,5-dimethoxy2.01 ± 0.22
7e6-chloro3,5-dimethoxy>10
7h5-methoxy3,5-dimethoxy2.45 ± 0.31
7i5-methoxy3-fluoro-5-methoxy>10

This data illustrates that a methoxy group at the 6-position of the indene ring (Compound 7a) was optimal for activity, while larger alkoxy groups (butoxy, isobutoxy) or a chloro group at the same position led to a significant loss of potency. mdpi.com This suggests a specific steric and electronic requirement in the binding pocket. Similarly, adding an electron-withdrawing fluorine atom to the benzamide moiety (Compound 7i vs. 7h) was detrimental to the inhibitory activity. mdpi.com

Comparative SAR Studies with Related Indenothiazole and Cyclopentathiazole Analogues

Comparing the SAR of Cyclopenta rsc.orgnih.govindeno[5,6-d]thiazole with related fused systems provides valuable insights into the structural requirements for biological activity. The broader family of thiazole-containing compounds has been extensively studied for various therapeutic applications, including as anticancer and antimicrobial agents. mdpi.comnih.govfrontiersin.org

For instance, SAR studies on benzothiazole (B30560) derivatives have shown that anticancer activity is highly dependent on the nature and position of substituents. nih.gov The introduction of a pyrazole (B372694) moiety or specific halogenation patterns has been shown to enhance cytotoxicity against cancer cell lines. nih.gov Similarly, studies on thiazolo[3,2-a]pyrimidine derivatives as anti-inflammatory agents identified potent inhibitors of IL-6 and TNF-α, with activity being sensitive to substitutions on the pyrimidine (B1678525) ring. nih.gov

The research on 8H-indeno[1,2-d]thiazole derivatives provides the most direct comparison. mdpi.com The study demonstrated that the core indenothiazole scaffold is a viable starting point for developing enzyme inhibitors. The activity was modulated by substituents on both the indene ring system and an attached benzamide group. The most active compound, 7a , featured a 6-methoxy group on the indene ring and a 3,5-dimethoxybenzamide (B98736) moiety. mdpi.com This highlights the importance of specific substitution patterns for optimizing target engagement.

Another related class is thieno-thiazole derivatives, where a thiophene (B33073) ring is fused to the thiazole. In one study, derivatives of thieno[3,2-d]thiazole were synthesized and evaluated as anticancer agents and kinase inhibitors, demonstrating that this fused scaffold can also serve as a basis for biologically active compounds. rsc.org Comparing these different fused systems reveals that while the thiazole core is a common feature, the nature of the fused ring (indene, cyclopentane, benzene (B151609), thiophene) and the specific substituent patterns are what ultimately define the biological activity profile. researchgate.netnih.gov

Emerging Applications and Future Research Trajectories

Exploration as Novel Scaffolds in Medicinal Chemistry for Target Interactions

The thiazole (B1198619) ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. chemijournal.compharmaguideline.com Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net The fusion of a thiazole ring with other cyclic systems, as seen in Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole, can lead to novel scaffolds with unique three-dimensional arrangements, making them attractive for targeting specific biological molecules.

The rigid, planar structure of fused heterocyclic systems can facilitate interactions with biological targets such as enzymes and receptors. For instance, various fused thiazole derivatives have been investigated as potent anticancer agents. nih.govwikipedia.orgmdpi.com The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. researchgate.net The unique electronic and structural properties imparted by the nitrogen and sulfur atoms in the thiazole ring are crucial for these interactions. researchgate.net

The hybridization of a thiazole nucleus with other heterocyclic moieties has been a successful strategy in the development of new therapeutic agents. nih.gov The lipophilicity and potential for diverse substitutions on the Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole scaffold could enhance cellular uptake and allow for the fine-tuning of its biological activity. nih.gov Structure-activity relationship (SAR) studies on analogous fused thiazole compounds have demonstrated that the nature and position of substituents on the ring system significantly influence their biological efficacy. nih.gov

Table 1: Examples of Biologically Active Fused Thiazole Derivatives and Their Potential Relevance to Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole

Fused Thiazole DerivativeBiological ActivityPotential Implication for Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole
Thiazolo[3,2-b] researchgate.netnih.govambeed.comtriazolesAnticancerThe rigid fused ring system could be a basis for designing new anticancer agents.
BenzothiazolesAnticancer, AntimicrobialThe aromatic nature of the indeno portion may confer similar bioactivities.
Pyrano[2,3-d]thiazolesAnti-inflammatory, AnticancerThe fusion of a five-membered ring suggests potential for similar biological targets. researchgate.net

Role in Organic Electronic Materials (e.g., Semiconductors, Photovoltaics, OLEDs)

Fused heteroaromatic compounds are at the forefront of research in organic electronics due to their tunable electronic properties and potential for creating lightweight, flexible devices. The extended π-conjugated system inherent in the structure of Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole suggests its potential as an organic semiconductor. The electron-rich nature of the sulfur atom in the thiazole ring, combined with the fused aromatic system, can facilitate charge transport.

The planarity of fused ring systems like that in Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole can promote intermolecular π-π stacking, which is beneficial for charge mobility in organic field-effect transistors (OFETs). The ability to modify the peripheral cyclopentane (B165970) and indene (B144670) rings with various functional groups offers a pathway to tune the material's solubility, morphology, and electronic properties to optimize device performance.

Advanced Materials for Photonic and Optoelectronic Technologies

The unique photophysical properties of conjugated organic molecules containing thiazole moieties make them promising candidates for applications in photonics and optoelectronics. nih.gov The intramolecular charge transfer (ICT) characteristics of many donor-acceptor substituted thiazole derivatives can lead to interesting nonlinear optical (NLO) properties. eurekaselect.com The inherent asymmetry and polarizability of the Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole structure could be exploited for such applications.

Furthermore, thiazole-based compounds have been investigated for their fluorescence properties. nih.gov Depending on the specific substitutions and the extent of conjugation, these molecules can exhibit strong emission in the visible region of the electromagnetic spectrum. This opens up possibilities for their use as emitters in OLEDs or as fluorescent sensors.

Catalytic Applications in Organic Synthesis

Thiazolium salts, derived from the N-alkylation of thiazoles, are well-known precursors to N-heterocyclic carbenes (NHCs). wikipedia.org These NHCs are powerful organocatalysts for a variety of chemical transformations, most notably the benzoin condensation. ambeed.comresearchgate.netambeed.com The key feature of thiazolium salts is the acidic proton at the C2 position of the thiazole ring. ambeed.com

While direct catalytic applications of Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole have not been reported, its thiazole core suggests the potential for derivatization into novel thiazolium salts. The bulky and rigid fused ring system could impart unique steric and electronic properties to the resulting NHC, potentially leading to novel reactivity and selectivity in catalytic reactions.

Development as Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. Thiazole-based dyes, such as Thiazole Orange, are known to exhibit a significant increase in fluorescence upon binding to nucleic acids. nih.govmdpi.comnih.govnih.gov This "light-up" property is highly desirable for biological imaging as it reduces background signal.

The rigid and planar structure of Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole could serve as a core for the design of novel fluorescent probes. By attaching specific recognition elements to the scaffold, it may be possible to create probes that selectively bind to and report on the presence of particular biomolecules or ions within a cellular environment. The extended conjugation of the fused ring system could lead to favorable photophysical properties, such as large Stokes shifts and high quantum yields upon binding to a target. nih.govmdpi.com

Green Chemistry Approaches in the Synthesis of Fused Thiazole Compounds

The principles of green chemistry are increasingly important in the synthesis of complex organic molecules to minimize environmental impact. chemijournal.comnih.govrasayanjournal.co.in Traditional methods for the synthesis of thiazoles, such as the Hantzsch synthesis, often involve harsh reaction conditions and the use of hazardous reagents. nih.gov

Modern, greener approaches to the synthesis of fused thiazole systems focus on the use of environmentally benign solvents (like water or ethanol), microwave-assisted reactions to reduce reaction times and energy consumption, and the use of reusable catalysts. researchgate.netnih.govambeed.com Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are also a hallmark of green synthesis as they reduce the number of synthetic steps and the amount of waste generated. nih.gov The development of sustainable synthetic routes to Cyclopenta researchgate.netambeed.comindeno[5,6-d]thiazole and its derivatives will be crucial for enabling its exploration in the various applications outlined above. eurekaselect.comnih.gov

Q & A

Q. What are the common synthetic strategies for constructing the cyclopenta[2,3]indeno[5,6-d]thiazole core?

The core structure is typically synthesized via cyclocondensation or cascade bicyclization reactions. For example, o-alkynyl aldehydes react with thiazolium salts under N-heterocyclic carbene (NHC) catalysis to form fused indeno-thiazole systems. Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is another efficient method, enabling regioselective ring closure. Key intermediates like 5,6-dihydro-2H-indeno[5,6-d][1,3]oxazole-2,7(3H)-dione are often synthesized from substituted benzoxazolones .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound derivatives?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns and fused-ring connectivity. For example, spirocyclic derivatives exhibit distinct splitting due to stereogenic centers (e.g., 3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3′-oxetane]) .
  • IR : Stretching frequencies for C=N (~1600–1650 cm1^{-1}) and C-S (~650–750 cm1^{-1}) confirm thiazole ring formation .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for halogenated derivatives (e.g., Cl/F-substituted analogs) .

Q. What are the typical applications of this compound derivatives in medicinal chemistry?

These derivatives are explored as histone deacetylase (HDAC) inhibitors and anticancer agents. For instance, indeno[1,2-d]thiazole analogs show sub-micromolar IC50_{50} values against breast cancer cell lines (MCF7) via apoptosis induction. Substituents like sulfonamide or malononitrile groups enhance activity by modulating electronic properties and target binding .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) optimize the design of this compound-based therapeutics?

  • DFT : Calculates HOMO/LUMO gaps to predict charge-transfer efficiency, critical for photodynamic therapy candidates. For example, difluoro-substituted derivatives exhibit reduced energy loss (0.2–0.3 eV) in organic solar cells, a property extendable to photosensitizers .
  • Docking : Models interactions with biological targets (e.g., HDAC8 or topoisomerase I). Indeno-thiazole derivatives with extended π-systems show stronger binding to DNA grooves, validated by ΔG values ≤ −8.5 kcal/mol .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

  • SAR Studies : Systematic variation of substituents (e.g., Cl vs. CN groups) clarifies their impact. For instance, 5′-cyano-substituted spirothiazolidines show 10-fold higher HDAC inhibition than halogenated analogs .
  • Meta-Analysis : Cross-referencing in vitro assays (e.g., MTT vs. clonogenic survival) identifies assay-specific biases. Discrepancies in IC50_{50} values often arise from differences in cell line viability protocols .

Q. How do reaction conditions (solvent, catalyst) influence regioselectivity in this compound synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) favor cyclization via stabilization of intermediates, while ethanol promotes Schiff base formation in guanidine derivatives .
  • Catalysts : p-Toluenesulfonic acid (p-TSA) accelerates quinone-mediated cyclocondensation, achieving yields >85% for chloro-substituted thiazoles. NHC catalysts enable umpolung reactivity in cascade bicyclizations, reducing byproduct formation .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

High molecular rigidity and halogen substituents (Cl, F) complicate crystal packing. Strategies include:

  • Co-Crystallization : Using dimethylformamide (DMF) as a co-solvent improves lattice stability .
  • Halogen Bonding : Fluorine atoms engage in C–H···F interactions, enhancing crystallinity. For example, 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-indeno[1,2-d]thiazole) forms monoclinic crystals (space group P21_1/c) with Z = 4 .

Methodological Notes

  • Synthetic Protocols : Always validate reaction progress via TLC or in situ IR to detect intermediates (e.g., Schiff bases in guanidine syntheses) .
  • Data Reproducibility : Cross-check melting points and spectral data against literature (e.g., CAS Registry entries) to avoid misassignment .
  • Contradictory Evidence : Discrepancies in naming (e.g., benzo vs. indeno fusion priorities) require adherence to IUPAC 2010 guidelines, prioritizing maximum first-order components .

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